6-chloro-N-(pyridin-3-yl)pyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-8-4-9(13-6-12-8)14-7-2-1-3-11-5-7/h1-6H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCNPZOVDCEEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Chloro N Pyridin 3 Yl Pyrimidin 4 Amine and Analogs
Synthetic Routes to 6-Chloropyrimidin-4-amine Core Structures
The foundation of the target molecule is the 6-chloropyrimidin-4-amine core, which is typically synthesized from readily available dichloropyrimidines. The reactivity of the halogen substituents on the pyrimidine (B1678525) ring is crucial for the selective introduction of the amino group.
Nucleophilic Aromatic Substitution Strategies on Pyrimidine Rings
Nucleophilic aromatic substitution (SNAr) is a fundamental approach for functionalizing halogenated pyrimidines. acs.org The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles, leading to the displacement of a halide. acs.org In the case of 4,6-dichloropyrimidine (B16783), the C4 and C6 positions are highly susceptible to nucleophilic attack. acs.org
The reaction typically involves treating 4,6-dichloropyrimidine with an amine source. The regioselectivity of this substitution can be influenced by reaction conditions and the nature of the nucleophile. Generally, the reactivity order for halide displacement on the pyrimidine ring is C4(6) > C2. acs.org This inherent reactivity preference allows for a controlled, stepwise functionalization of the pyrimidine core. For instance, the reaction of 4,6-dichloropyrimidine with an amine can be controlled to favor monosubstitution at the C4 position, yielding the desired 6-chloropyrimidin-4-amine intermediate.
Regioselective Amination Reactions of Halogenated Pyrimidines
Achieving high regioselectivity in the amination of di- or tri-halogenated pyrimidines is paramount for efficient synthesis. While direct amination can sometimes lead to mixtures of isomers, various strategies have been developed to enhance selectivity. acs.org For symmetrically substituted pyrimidines like 4,6-dichloropyrimidine, stoichiometric control of the amine nucleophile under mild conditions is often effective. mdpi.com
Studies on related 6-aryl-2,4-dichloropyrimidines have shown that palladium-catalyzed amination with aliphatic secondary amines strongly favors the formation of the C4-substituted product. acs.org Interestingly, for aromatic amines, high regioselectivity for the C4 position can be achieved even without a catalyst. acs.org This suggests that the nucleophilicity of the amine and the electronic properties of the pyrimidine ring play a significant role in directing the substitution. The choice of solvent can also influence the outcome, with polar solvents sometimes enhancing the C4/C2 selectivity in nucleophilic substitution reactions. acs.org
| Starting Material | Reagent | Conditions | Product | Selectivity |
| 4,6-Dichloropyrimidine | Ammonia / Amine | Controlled stoichiometry, mild conditions | 6-Chloro-pyrimidin-4-amine | High for C4 monosubstitution |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amine | Pd catalyst, LiHMDS, THF | 4-Amino-6-aryl-2-chloropyrimidine | High C4 selectivity |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | No catalyst, LiHMDS, THF | 4-Anilino-6-aryl-2-chloropyrimidine | High C4 selectivity |
Precursor Synthesis for Pyridin-3-yl Linkage
The pyridin-3-yl moiety is introduced using 3-aminopyridine as the key precursor. 3-Aminopyridine is a commercially available reagent. Its synthesis is well-established and typically involves the reduction of 3-nitropyridine or the Hofmann rearrangement of nicotinamide. For the purpose of synthesizing the target compound, commercially sourced 3-aminopyridine is generally used.
Formation of the N-(pyridin-3-yl) Linkage
Once the 6-chloropyrimidin-4-amine core is established, the final step is the formation of the C-N bond between the pyrimidine ring and the 3-aminopyridine. This can be achieved through several methods, with palladium-catalyzed cross-coupling being a prominent and efficient approach.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This method has been widely applied to the synthesis of N-aryl and N-heteroaryl amines. wikipedia.orgacsgcipr.org The reaction involves the coupling of an aryl or heteroaryl halide (in this case, a chloropyrimidine) with an amine (3-aminopyridine) in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgnih.gov
The development of various generations of catalyst systems, particularly those employing sterically hindered phosphine ligands like Xantphos, has significantly expanded the scope and efficiency of this reaction. wikipedia.orgnih.gov These advanced catalysts allow the coupling to proceed under milder conditions and with a broader range of substrates, including less reactive aryl chlorides. acs.orgacsgcipr.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org
| Aryl Halide | Amine | Catalyst / Ligand | Base | Product |
| 4,6-Dichloropyrimidine | 3-Aminopyridine | Pd(OAc)₂, Xantphos | Cs₂CO₃ | 6-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine |
| 2,4-Dichloropyrimidine | Various amines | Pd catalyst | Base | N-substituted-2-chloropyrimidin-4-amine |
| Aryl Bromides | Pyrimidin-2-amine | PdCl₂(PPh₃)₂, Xantphos | NaOtBu | N-Aryl-pyrimidin-2-amine derivatives nih.gov |
Conventional Amidation and Condensation Reactions
While palladium-catalyzed methods are highly effective, conventional nucleophilic aromatic substitution can also be employed to form the N-(pyridin-3-yl) linkage. This typically involves heating the 6-chloropyrimidin-4-amine precursor with 3-aminopyridine, often in the presence of an acid or base catalyst. For example, reacting a chloropyrimidine derivative with an aniline in a mixture of acetic acid and water can facilitate the coupling. rsc.org
In some cases, the direct reaction of 4,6-dichloropyrimidine with 3-aminopyridine can be controlled to achieve monosubstitution, directly yielding this compound. The success of this approach depends on the relative reactivity of the two chlorine atoms and the ability to stop the reaction after the first substitution. Acid-catalyzed conditions, for instance using hydrochloric acid in a suitable solvent, have been shown to promote the amination of chloropyrimidines with anilines. preprints.org These condensation reactions, while sometimes requiring harsher conditions than palladium-catalyzed routes, offer a valuable alternative for the synthesis of the target compound.
Advanced Synthetic Techniques Applied to Pyrimidin-4-amines
Modern synthetic chemistry increasingly relies on advanced techniques that offer greater efficiency, control, and sustainability compared to traditional methods. In the synthesis of this compound and its analogs, techniques such as microwave-assisted synthesis and strategies for chemoselective modification are pivotal. These methods not only accelerate the discovery of new derivatives but also provide precise control over the molecular architecture, which is crucial for their application in various fields of chemical research.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation in the synthesis of pyrimidine derivatives involves the efficient heating of the reaction mixture through the interaction of microwaves with polar molecules, resulting in rapid temperature increases and enhanced reaction rates. preprints.org This technology is particularly advantageous for the construction of heterocyclic scaffolds like pyrimidin-4-amines.
The synthesis of N-substituted pyrimidin-4-amines can be efficiently achieved through the nucleophilic aromatic substitution (SNAr) reaction between a dichloropyrimidine and an appropriate amine. Under microwave irradiation, these reactions can often be completed in minutes rather than hours. For instance, the general synthesis of 2-amino-4-chloro-pyrimidine derivatives has been effectively performed using microwave assistance. A typical protocol involves reacting a starting pyrimidine derivative with an amine in a suitable solvent, often polar aprotic solvents like DMF or alcohols, in a sealed vessel inside a microwave reactor. The precise control over temperature and pressure afforded by modern microwave synthesizers minimizes the formation of byproducts. researchgate.net
Research has demonstrated that multi-component reactions, which combine three or more reactants in a single step to form a complex product, are also highly amenable to microwave assistance. nih.govmdpi.com This approach offers an atom-economical and environmentally friendly route to highly functionalized pyrimidine and fused-pyrimidine systems. nih.govnih.gov For example, the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids, which share structural similarities with substituted pyrimidines, was achieved in a one-pot, multi-component reaction under neat (solvent-free) conditions using microwave heating, drastically reducing reaction time and improving yields. nih.gov
| Entry | Reactants | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Conventional Reflux | 6-10 h | 65-84% | researchgate.net |
| 2 | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Microwave (Power Level 2) | 7-12 min | 72-84% | researchgate.net |
| 3 | 2-Aminopyridine, Cyanamide, 4-Chlorobenzaldehyde | Microwave (120 °C) | 15 min | 70% | nih.gov |
| 4 | Formyl-quinoline, Heterocyclic Amine, 1,3-Diketone | Microwave (150 °C, DMF) | 8 min | 68-82% | nih.gov |
Chemoselective Modifications and Functional Group Transformations
Chemoselectivity—the ability to react with one functional group in the presence of other, similar groups—is a cornerstone of modern organic synthesis. For a molecule like this compound, which possesses multiple reactive sites, chemoselective modifications are essential for creating diverse analogs. The pyrimidine ring, particularly when substituted with multiple leaving groups like chlorine atoms, presents a classic challenge in regioselectivity.
The substitution pattern on the pyrimidine core is highly dependent on the electronic properties of the ring and the reaction conditions employed. In di- or tri-substituted halopyrimidines, the positions (e.g., C2, C4, C6) exhibit different reactivities toward nucleophiles. Nucleophilic aromatic substitution (SNAr) is a common method for introducing new functional groups. acs.org The outcome of these reactions can be finely tuned by modulating the solvent, base, temperature, or even by using a catalyst.
For instance, in the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a related electrophile, the site of nucleophilic attack can be controlled. Studies have shown that anilines and secondary aliphatic amines selectively displace the C4-chloride in the presence of a weak base, whereas deprotonated anilines can be directed to displace the C2-sulfone group. researchgate.net Similarly, for 6-aryl-2,4-dichloropyrimidines, traditional SNAr conditions might yield a mixture of C4 and C2 substituted isomers. However, the use of specific palladium catalysts or strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) can lead to highly regioselective amination, favoring substitution at the C4 position with excellent selectivity over the C2 position. acs.org
Beyond simple substitution, functional group transformations can fundamentally alter the heterocyclic core itself. A notable example is the skeletal editing of pyrimidines to pyrazoles. This transformation involves a formal carbon deletion from the pyrimidine ring, achieved through a room-temperature triflylation followed by a hydrazine-mediated skeletal rearrangement. nih.gov Such advanced transformations allow chemists to leverage the well-established chemistry of pyrimidines to access entirely different heterocyclic systems, like pyrazoles, which are also prevalent in bioactive molecules. nih.gov
| Substrate | Nucleophile | Conditions | C4:C2 Isomer Ratio | Reference |
|---|---|---|---|---|
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | 70:30 | acs.org |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | LiHMDS, THF | 98:2 | acs.org |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Aniline | NaHCO₃, MeCN, 80 °C | Selective for C4-Cl displacement | researchgate.net |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated Acetanilide | NaH, THF, 23 °C | Selective for C2-SO₂Me displacement | researchgate.net |
Structure Activity Relationship Sar Investigations of 6 Chloro N Pyridin 3 Yl Pyrimidin 4 Amine Derivatives
Impact of Substitutions on the Pyrimidine (B1678525) Core
The pyrimidine ring serves as a crucial scaffold in medicinal chemistry, with substitutions at its various positions playing a pivotal role in modulating biological activity. nih.govnih.gov The electron-deficient nature of the pyrimidine ring, particularly at the 2, 4, and 6-positions, makes it susceptible to nucleophilic substitution, providing a versatile platform for structural modifications. wikipedia.org
The chlorine atom at the 6-position of the pyrimidine ring is a key determinant of the biological profile of these derivatives. Halogen substituents are known to critically influence biological activity and improve bioavailability. nih.gov The position of the chlorine atom on the pyrimidine ring can drastically alter the inhibitory effects of the compound. For instance, in a study on pyrimidine derivatives as inhibitors of Glutathione S-Transferase (GST), 4-amino-2-chloropyrimidine (B189420) demonstrated a significantly higher inhibitory effect compared to its isomer, 4-amino-6-chloropyrimidine. journalagent.com This suggests that the placement of the chlorine atom directly impacts the molecule's interaction with its biological target.
The chlorine atom at C6 can also serve as a reactive handle for further chemical modifications, although its substitution can be challenging. In the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, chlorination of the pyrimidinedione moiety at this position often results in low yields and the formation of side products. nih.gov Conversely, the reactivity of chloro-substituents at different positions varies. Studies have shown that nucleophilic substitution can occur selectively at the 4-position while leaving a chloromethyl group at the 6-position untouched, highlighting the differential reactivity of the C4 and C6 positions. mdpi.com This selective reactivity is crucial for synthesizing specifically tailored derivatives to probe SAR.
Strategic structural modifications at positions 2, 4, and 5 of the pyrimidine ring are instrumental in tuning the affinity and selectivity for biological targets. nih.gov SAR studies on pyrimidine-4-carboxamides, for example, have involved systematic variations of substituents to optimize potency. nih.govacs.org
The introduction of different functional groups can lead to varied biological outcomes. For example, the development of highly substituted pyrimidine derivatives led to the identification of compounds with a free amino group at the 2-position as potent bone anabolic agents. nih.gov The electronic properties of substituents on the pyrimidine ring also play a significant role. The π-deficient nature of the pyrimidine ring is increased by the presence of electronegative groups, which in turn affects its basicity and reactivity. wikipedia.org In some instances, pyrimidine derivatives have been developed as selective COX-2 inhibitors, indicating that specific substitution patterns can confer high selectivity for a particular enzyme isoform. nih.gov
| Compound / Derivative Class | Substitution on Pyrimidine Core | Observed Biological Effect | Reference |
| 4-Amino-chloropyrimidines | Chlorine at C2 vs. C6 | C2-chloro isomer is a 4-fold more potent GST inhibitor than the C6-chloro isomer. | journalagent.com |
| Tri-substituted pyrimidines | Free amino-group at C2 | Potent bone anabolic agents. | nih.gov |
| Pyrimidine-4-carboxamides | Various R1, R2, R3 groups | Modifications led to the identification of potent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. | nih.govacs.org |
| Pyrazolo[3,4-d]pyrimidines | Chlorination at C6 | Low yield of desired product during synthesis. | nih.gov |
Analysis of the N-Linked Pyridine (B92270) Moiety
The position of the nitrogen atom within the pyridine ring (isomerism) has profound implications for biological activity. Comparative studies have often shown that pyridine amine derivatives can be more potent than their corresponding pyrimidine counterparts. nih.govacs.org For instance, in a series of cholinesterase inhibitors, pyridine derivatives were generally more potent against equine butyrylcholinesterase (eqBChE) than the analogous pyrimidine compounds. nih.govacs.org
Research on pyrazolo[1,5-a]pyrimidin-7-amines has explored derivatives containing a 7-(2-pyridylmethylamine) substituent, directly providing SAR data for the pyridin-2-yl linkage. mdpi.com Similarly, the synthesis and evaluation of 2-(pyridin-2-yl) pyrimidine derivatives have contributed to understanding the biological potential of this specific isomer. nih.govresearchgate.net The choice between a pyridin-2-yl, -3-yl, or -4-yl moiety can thus be a determining factor in achieving the desired potency and selectivity.
| Linkage Isomer | Example Compound Class | SAR Implication | Reference |
| Pyridin-2-yl | Pyrazolo[1,5-a]pyrimidin-7-amines | Active derivatives identified with this linkage. | mdpi.com |
| Pyridin-2-yl | 2-(Pyridin-2-yl) pyrimidines | Synthesized for evaluation of anti-fibrotic activities. | nih.govresearchgate.net |
| Pyridine vs. Pyrimidine | Cholinesterase Inhibitors | Pyridine amine derivatives are generally more potent on eqBChE. | nih.govacs.org |
Substituents on the pyridine ring offer another avenue for modulating biological activity. The presence, position, and nature of these groups can significantly enhance or diminish the antiproliferative and inhibitory properties of the parent compound. nih.govmdpi.com
Studies have shown that the introduction of methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups can enhance antiproliferative activity, whereas halogen atoms or other bulky groups may lead to lower activity. nih.govmdpi.com In one study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, various substituents were explored on the 7-(2-pyridylmethylamine) moiety. mdpi.com It was found that compounds bearing substituents at the 5'-position of the pyridine ring, with varying electronic and steric properties, all demonstrated modest to good activity. mdpi.com This indicates that for certain scaffolds, the pyridine ring is tolerant to a range of substitutions, allowing for the fine-tuning of physicochemical properties without a complete loss of activity.
Conformational Analysis and Stereochemical Influences on SAR
The three-dimensional arrangement of the molecule, including the relative orientation of the pyrimidine and pyridine rings (conformation) and the specific spatial arrangement of atoms (stereochemistry), is a critical factor in determining biological activity.
Conformational analysis, often aided by X-ray crystallography, provides insights into the molecule's preferred shape. For example, the crystal structure of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, a related compound, revealed a significant dihedral angle of 46.85° between the two pyridine rings. nih.gov This twisted conformation can be a key feature for fitting into a specific binding pocket. Furthermore, intramolecular hydrogen bonds can stabilize the molecular structure, holding it in a specific, biologically active conformation. nih.gov
Stereochemistry can have a dramatic impact on SAR. In the case of certain thiopyrimidine non-nucleoside reverse transcriptase inhibitors, the biological activity was found to be strictly dependent on the stereochemistry. The (-)-enantiomer displayed submicromolar IC50 values against a mutant enzyme, while the corresponding (+)-enantiomer was completely inactive. acs.org This stark difference underscores the importance of a precise three-dimensional fit between the inhibitor and its target, where only one stereoisomer can achieve the optimal interactions required for potent inhibition.
| SAR Aspect | Observation | Implication | Reference |
| Conformation | Dihedral angle of 46.85° between rings in a related sulfonamide. | A non-planar conformation may be required for activity. | nih.gov |
| Conformation | Intramolecular hydrogen bonds stabilize the structure. | A specific, rigid conformation may enhance binding affinity. | nih.gov |
| Stereochemistry | (-)-enantiomer of a thiopyrimidine was active, while the (+)-enantiomer was not. | Biological target has a chiral binding pocket, requiring a specific stereoisomer for interaction. | acs.org |
Bioisosteric Replacement Strategies within the 6-Chloro-N-(pyridin-3-yl)pyrimidin-4-amine Scaffold
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at optimizing lead compounds by exchanging a functional group with another that possesses similar physical and chemical properties. This approach is extensively used to enhance a molecule's potency, selectivity, metabolic stability, and other pharmacokinetic properties. Within the this compound scaffold, bioisosteric modifications can be strategically applied to its three main components: the pyrimidine core, the 6-chloro substituent, and the N-(pyridin-3-yl) moiety.
Core Scaffold Modification: Pyrimidine Bioisosteres
The pyrimidine ring is a privileged structure in kinase inhibitors, largely because it acts as a bioisostere of the adenine (B156593) ring of ATP, enabling crucial hydrogen bonding interactions within the kinase hinge region. nih.gov Altering or replacing this core is a significant modification that can profoundly impact biological activity.
Research on related heterocyclic scaffolds provides insight into potential replacement strategies. For instance, in studies on triazolopyrimidine derivatives, the core was replaced with an imidazo[1,2-a]pyrimidine. nih.gov This modification was generally well-tolerated and, depending on the other substituents present, led to either a slight reduction or a notable enhancement in binding affinity. nih.gov Specifically, replacing the N3 atom of the core with a carbon atom was shown to potentially relieve unfavorable interactions and result in improved potency in certain analogues. nih.gov However, not all core modifications are favorable. The replacement of the triazolopyrimidine core with a triazolo[1,5-a]pyridine led to a 100-fold decrease in binding affinity, underscoring the critical role of the pyrimidine nitrogen's position for the compound's activity. nih.gov
| Original Scaffold | Bioisosteric Replacement | Relative Potency Change | Reference |
|---|---|---|---|
| Triazolopyrimidine | Imidazo[1,2-a]pyrimidine | Slightly reduced to moderately enhanced | nih.gov |
| Triazolopyrimidine | Triazolo[1,5-a]pyridine | 100-fold reduction | nih.gov |
Aromatic Ring Replacement: Pyridine Moiety Analogues
The N-(pyridin-3-yl) group is another key site for bioisosteric modification to fine-tune the compound's properties. Common strategies involve replacing the pyridine ring with other aromatic heterocycles or non-classical mimics.
In analogous vinylquinoline series, replacing a phenyl ring with five-membered heterocycles such as furan, thiophene, or thiazole (B1198619) resulted in diminished antiplasmodial activity. nih.gov In contrast, substitution with a 4-pyridyl group maintained the biological potency, indicating that the presence and position of the nitrogen atom in the aromatic ring are significant for activity. nih.gov The 4-pyridylvinylquinoline analogue was found to be approximately twice as active as the corresponding 2-pyridylvinyl isomer, further highlighting the positional importance of the nitrogen. nih.gov
In recent years, non-classical bioisosteres have been employed as effective mimics for phenyl groups. acs.org Saturated motifs such as bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been successfully incorporated to modulate physical and biological properties, often improving solubility or metabolic stability without sacrificing potency. acs.org Another approach involves the replacement of an amide linkage, which can be susceptible to hydrolysis, with a more stable 1,2,4-triazole (B32235) ring. This was shown to be a privileged amide bioisostere, capable of preserving key hydrogen bond interactions. acs.org
| Original Group | Bioisosteric Replacement | Effect on Activity | Reference |
|---|---|---|---|
| Phenyl | Furan, Thiophene, Thiazole | Reduced | nih.gov |
| Phenyl | 4-Pyridyl | Retained | nih.gov |
| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Effective mimic, modulates physical properties | acs.org |
| Amide Linker | 1,2,4-Triazole | Maintained key H-bonds, improved stability | acs.org |
Halogen Substitution: The Role of the 6-Chloro Group
The 6-chloro substituent on the pyrimidine ring often plays a crucial role in binding by participating in van der Waals or other hydrophobic interactions within the target protein's active site. acs.org Investigating the replacement of this group can reveal its importance for affinity and selectivity.
In structure-activity relationship studies on the closely related 6-chloro-4-aminoquinazoline scaffold, the role of the chloro group was probed directly. acs.org Its complete removal (replacement with hydrogen) resulted in only a slight decrease in potency against the target kinase (PAK4), but it caused a significant reduction in selectivity over other kinases. acs.org The position of the chlorine was also found to be critical; moving it from the 6- to the 7-position maintained high potency but also suffered from reduced selectivity. acs.org Further investigation showed that the 6-chloro group could be replaced by other electron-withdrawing halogens. Substitution with fluorine (F) or bromine (Br) retained strong affinity for the target, although the selectivity was variably affected. acs.org
| Position 6 Substituent | Effect on Potency (PAK4 Ki) | Effect on Selectivity | Reference |
|---|---|---|---|
| Chloro (Cl) | Baseline High Potency | Baseline High Selectivity | acs.org |
| Hydrogen (H) | Slight decrease | Significant reduction | acs.org |
| Fluoro (F) | Potency retained | Reduced | acs.org |
| Bromo (Br) | Potency retained | Variable (reduced) | acs.org |
Biological Target Identification and Mechanistic Studies of Pyrimidin 4 Amine Analogs
Kinase Inhibition Profiles of 6-chloro-N-(pyridin-3-yl)pyrimidin-4-amine and Related Structures
The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. rsc.org Analogs of N-(pyridin-3-yl)pyrimidin-4-amine have been extensively investigated as inhibitors of various CDKs, particularly CDK2, CDK6, and CDK9.
Studies have identified N-(pyridin-3-yl)pyrimidin-4-amine derivatives as potent inhibitors of CDK2. nih.gov For instance, computational and in-vitro studies have demonstrated that these analogs can effectively bind to the ATP-binding pocket of CDK2, leading to the inhibition of its kinase activity. rsc.orgnih.gov One promising compound, 7l , from a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives, exhibited a half-maximal inhibitory concentration (IC₅₀) of 64.42 nM against CDK2/cyclin A2. nih.gov Mechanistic investigations revealed that this inhibition leads to cell cycle arrest and apoptosis in cancer cells. nih.gov The pyrimidine (B1678525) core is a privileged structure in kinase inhibitors, and its derivatives have shown significant potential in targeting CDKs. nih.gov
Beyond CDK2, related pyrimidine structures have demonstrated potent inhibitory activity against CDK6 and CDK9. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed as dual inhibitors of CDK6 and CDK9. researchgate.netacs.org The lead compound from this series, compound 66 , showed balanced, potent inhibition of both CDK6 and CDK9, while maintaining good selectivity over CDK2. researchgate.netacs.org This dual inhibition was found to suppress downstream signaling pathways, block cell cycle progression, and induce apoptosis in cancer cells. researchgate.netacs.org Similarly, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.orgebi.ac.uk
| Compound/Analog Class | Target CDK(s) | Potency (IC₅₀/Kᵢ) | Key Findings |
| N-(pyridin-3-yl)pyrimidin-4-amine derivatives (e.g., 7l ) | CDK2 | 64.42 nM (IC₅₀) nih.gov | Induces cell cycle arrest and apoptosis. nih.gov |
| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines (e.g., 66 ) | CDK6, CDK9 | Dual inhibitor with balanced potency. researchgate.netacs.org | Suppresses downstream signaling and induces apoptosis. researchgate.netacs.org |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4, CDK6 | Kᵢ = 1 nM (CDK4), 34 nM (CDK6) for compound 78 . acs.org | Highly potent and selective inhibitors. acs.orgebi.ac.uk |
The Heat Shock Factor 1 (HSF1) pathway is a critical cellular stress response mechanism that is often exploited by cancer cells to survive proteotoxic stress. rsc.org Inhibition of this pathway presents a novel strategy for cancer therapy. A phenotypic screen aimed at discovering inhibitors of the HSF1 stress pathway identified a 4,6-disubstituted pyrimidine scaffold as a promising starting point. rsc.org
Subsequent optimization of this initial hit led to the development of potent inhibitors of the HSF1 pathway. rsc.org Notably, the optimized 4,6-pyrimidine compound 25 demonstrated high potency in the HSF1 phenotypic assay with an IC₅₀ of 15 nM. rsc.org Further investigation revealed that this compound also potently inhibits CDK9 with an IC₅₀ of 3 nM, suggesting a potential dual-action mechanism. rsc.org The inhibition of CDK9 is known to affect the transcription of stress-response genes, which may contribute to the modulation of the HSF1 pathway.
| Compound/Analog Class | Target Pathway/Enzyme | Potency (IC₅₀) | Key Findings |
| 4,6-disubstituted pyrimidines (e.g., 25 ) | HSF1 Pathway | 15 nM rsc.org | Potent inhibitor of the HSF1 stress pathway. rsc.org |
| CDK9 | 3 nM rsc.org | Also shows high potency against CDK9. rsc.org |
Checkpoint kinase 1 (CHK1) is a key serine/threonine kinase in the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents. nih.govnih.gov Several series of compounds with structural similarities to this compound have been developed as CHK1 inhibitors.
One such series, 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, was generated through the hybridization of two lead scaffolds. nih.govacs.org These compounds were optimized for potent and selective CHK1 inhibition. For example, the optimized compound CCT244747 was identified as a potent and highly selective CHK1 inhibitor. acs.org High selectivity for CHK1 over the related kinase CHK2 is often a key objective in the development of these inhibitors. nih.govacs.org The development of orally bioavailable CHK1 inhibitors has been a focus, with trifluoromethyl substitution being one strategy to improve pharmacokinetic properties. nih.gov The use of a kinase domain surrogate of CHK1 has also been instrumental in the design and optimization of novel inhibitors. acs.org
| Compound/Analog Class | Target Kinase(s) | Potency (IC₅₀) | Key Findings |
| 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles (e.g., CCT244747 ) | CHK1 | Potent and selective. acs.org | Orally bioavailable with demonstrated in vivo activity. acs.org |
| 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile (e.g., 6c ) | CHK1 | Potent inhibitor. nih.gov | Orally bioavailable with good kinase selectivity. nih.gov |
P21-activated kinase 4 (PAK4) is implicated in various cellular processes, including cytoskeletal dynamics, cell survival, and proliferation, and its overexpression is associated with several cancers. While direct studies on this compound as a PAK4 inhibitor are limited, research on structurally related quinazoline (B50416) derivatives provides insights into targeting this kinase.
A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were designed and found to be potent and selective inhibitors of PAK4. acs.org The 6-chloro substituent was shown to engage in van der Waals interactions within the kinase's ATP-binding site. acs.org The lead compound 31 from this series exhibited an IC₅₀ of 0.0111 μM for PAK4 with good selectivity against other kinases. acs.org Although the core scaffold is a quinazoline rather than a pyrimidine, the findings highlight the potential role of the chloro-substitution pattern in achieving potent PAK4 inhibition.
| Compound/Analog Class | Target Kinase | Potency (IC₅₀/Kᵢ) | Key Findings |
| 6-Chloro-4-aminoquinazoline-2-carboxamides (e.g., 31 ) | PAK4 | 0.0111 μM (IC₅₀) acs.org | Potent and selective PAK4 inhibitor. acs.org |
The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for drug development. acs.orgnih.gov Pyrimidine-based scaffolds have been extensively explored as inhibitors of PI3K. researchgate.netnih.gov
Derivatives of 4,6-dimorpholino-1,3,5-triazine, which share a similar nitrogen-rich heterocyclic core with pyrimidines, have been developed as potent pan-class I PI3K/mTOR inhibitors. acs.org The morpholine (B109124) moiety in these compounds is crucial for binding to the hinge region of PI3K. acs.org Furthermore, pyrimidine derivatives have been reported to exhibit PI3K inhibitory activity, often as part of a dual-inhibition strategy with other kinases like mTOR. researchgate.netnih.gov For example, some pyrimidine derivatives have been investigated as dual PI3K and mTOR inhibitors. researchgate.net The structural similarity of these compounds to adenine (B156593) allows them to competitively bind to the ATP-binding site of PI3K. researchgate.netnih.gov
| Compound/Analog Class | Target Kinase(s) | Potency (IC₅₀) | Key Findings |
| 4,6-dimorpholino-1,3,5-triazine derivatives (e.g., PQR309 ) | Pan-class I PI3K, mTOR | Potent and balanced inhibition. acs.org | Brain-penetrant and orally bioavailable. acs.org |
| Substituted pyrimidines | PI3K | Varies depending on substitution. researchgate.net | Often pursued as dual PI3K/mTOR inhibitors. researchgate.net |
Casein Kinase 1 (CK1) and CDC-like Kinase 1 (CLK1) are involved in various cellular processes, including circadian rhythms, Wnt signaling, and pre-mRNA splicing. Pyrimidin-4-amine analogues have been identified as dual inhibitors of CLK1 and DYRK1A kinases. nih.gov These compounds demonstrate the potential of the pyrimidine scaffold to target multiple kinases involved in cellular regulation. While specific data on this compound is not extensively detailed for these targets, the broader class of pyrimidine derivatives has shown activity. Further research is needed to fully elucidate the inhibitory profile of this specific compound against CK1 and CLK1.
Enzyme Modulatory Activities
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. The inhibition of NAPE-PLD has been a subject of interest for therapeutic development. Pyrimidine-4-carboxamides have emerged as a class of NAPE-PLD inhibitors. nih.gov
A high-throughput screening of a large compound library led to the identification of pyrimidine-4-carboxamide (B1289416) 2 as a sub-micromolar inhibitor of NAPE-PLD. nih.gov Subsequent optimization of this hit compound resulted in the development of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.govresearchgate.net LEI-401 demonstrated the ability to reduce NAE levels in mouse brains and influence emotional behavior. nih.gov The structure-activity relationship (SAR) studies of these pyrimidine-4-carboxamide derivatives revealed that modifications at different positions of the pyrimidine core significantly impacted their inhibitory potency. nih.gov For instance, restricting the conformation of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine resulted in a threefold increase in inhibitory activity. nih.gov
Other studies have identified different classes of NAPE-PLD inhibitors. For example, desketoraloxifene (B1670293) analogues have been identified as inhibitors of mammalian and Pseudomonas aeruginosa NAPE-PLD enzymes. acs.org Additionally, the disinfectant hexachlorophene (B1673135) and the endogenous bile acid lithocholic acid have been reported to inhibit NAPE-PLD, though they may have off-target effects or limited selectivity. researchgate.netnih.gov Symmetrically substituted dichlorophenes have also been identified as potent and selective inhibitors of NAPE-PLD in cellular assays. nih.gov
Below is a table summarizing the inhibitory activities of some reported NAPE-PLD inhibitors.
Table 1: Inhibitory Activity of Selected NAPE-PLD Inhibitors
| Compound | Type | Target | IC50/Ki | Reference |
|---|---|---|---|---|
| Pyrimidine-4-carboxamide 2 | Inhibitor | NAPE-PLD | pIC50 = 6.09 ± 0.04 | nih.gov |
| LEI-401 | Inhibitor | NAPE-PLD | pIC50 = 7.14 ± 0.04 μM | nih.gov |
| ARN19874 | Inhibitor | NAPE-PLD | IC50 of 34 µM | researchgate.net |
| Desketoraloxifene | Inhibitor | Mammalian PLD | Mid-micromolar potency | acs.org |
| Hexachlorophene | Inhibitor | NAPE-PLD | Low micromolar activity | researchgate.net |
| Lithocholic acid | Inhibitor | NAPE-PLD | IC50 of 68 μM | nih.gov |
Acetylcholinesterase (AChE) Enzymatic Activity Modulation
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govnih.gov Pyrimidine derivatives have been investigated for their potential to modulate AChE activity. nih.govnih.gov
A series of novel pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines were synthesized and evaluated for their AChE inhibitory activity. nih.gov Several of these compounds demonstrated good to moderate inhibitory effects. Notably, compound 4l, 6-Methyl-N-(pyrazin-2-ylcarbonyl)-4-(pyridin-4-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, exhibited the most potent AChE inhibitory activity among the tested derivatives, with an IC50 value of 0.11 μM. nih.gov The study suggested that the presence of a heteroaryl ring at the 4th position of the 1,2,3,4-tetrahydropyrimidine core enhances the inhibitory activity against both AChE and butyrylcholinesterase (BuChE). nih.gov
The following table presents the AChE inhibitory activity of selected 1,2,3,4-tetrahydropyrimidine derivatives.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 1,2,3,4-Tetrahydropyrimidine Derivatives
| Compound | Description | AChE IC50 (μM) | BuChE IC50 (μM) | Reference |
|---|---|---|---|---|
| 4l | 6-Methyl-N-(pyrazin-2-ylcarbonyl)-4-(pyridin-4-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 0.11 | 3.4 | nih.gov |
CDC42 GTPase Interaction Inhibition
The Cell division control protein 42 homolog (CDC42) is a small GTPase that plays a crucial role in various cellular processes, including tumor growth, angiogenesis, and metastasis. escholarship.orgnih.govnih.gov Consequently, inhibiting the interaction of CDC42 with its downstream effectors has become a promising strategy for cancer therapy. escholarship.orgnih.govnih.gov
A novel class of trisubstituted pyrimidine derivatives has been identified as inhibitors of the CDC42 GTPase interaction. escholarship.orgnih.gov The lead compound, ARN22089, was discovered to block the interaction between CDC42 and its downstream effector, p21-activated kinase (PAK). nih.govacs.org This compound demonstrated efficacy in blocking tumor growth in preclinical models. escholarship.orgnih.gov Extensive structure-activity relationship (SAR) studies on ARN22089 led to the discovery of optimized inhibitors with improved drug-like properties and in vivo efficacy. escholarship.org These inhibitors typically feature a pyrimidine core with substitutions at the 2, 4, and 6 positions. nih.govnih.gov The nature of these substituents is critical for both potency and pharmacokinetic properties. acs.org For example, a 4-pyridine on C6 in combination with a chloroaniline on C4 was found to be important for good kinetic solubility. acs.org
The table below summarizes the activity of some CDC42 interaction inhibitors.
Table 3: Activity of CDC42 GTPase Interaction Inhibitors
| Compound | Description | Target | IC50 (μM) | Reference |
|---|---|---|---|---|
| ARN12405 | Starting hit with a pyrimidine core | RHOJ/CDC42 - PAK interaction | 16.4 | nih.gov |
| ARN22089 | Trisubstituted pyrimidine lead compound | CDC42 - PAK interaction | Not specified | escholarship.orgnih.gov |
| ARN25062 | Optimized inhibitor | CDC42/RHOJ | Not specified | escholarship.orgnih.gov |
| ARN24928 | Optimized inhibitor | CDC42/RHOJ | Not specified | escholarship.org |
| ML141 | Non-competitive inhibitor | Cdc42 GTPase | Low micromolar potency | researchgate.net |
Other Pharmacological Target Engagements of Pyrimidinamine Derivatives
Antimalarial Activity
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.govnih.gov Pyrimidine derivatives have been a focus of antimalarial drug discovery, with some acting as inhibitors of the P. falciparum dihydrofolate reductase (Pf-DHFR) enzyme, a key target in the folate biosynthesis pathway of the parasite. nih.govmalariaworld.org
A novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives has been synthesized and shown to exhibit potent antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Two compounds from this series, SZ14 and SZ9, demonstrated significant activity, with IC50 values in the low micromolar range. nih.gov These compounds were also found to inhibit the cysteine proteases falcipain-2 and falcipain-3. nih.gov
Another study focused on developing 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Pf-DHFR inhibitors. nih.gov Several of these compounds showed significant in vitro antimalarial activity against both 3D7 and Dd2 (chloroquine-resistant) strains of P. falciparum. nih.gov Compound 3f, substituted with 4-methyl piperazine, was identified as the most potent in this series. nih.gov
The table below details the antimalarial activity of selected pyrimidine derivatives.
Table 4: Antimalarial Activity of Pyrimidine Derivatives
| Compound | Target Strain | IC50 (μM or µg/ml) | Target Enzyme | Reference |
|---|---|---|---|---|
| SZ14 | P. falciparum 3D7 | 2.84 μM | Falcipain-2/3 | nih.gov |
| SZ9 | P. falciparum 3D7 | 3.22 μM | Falcipain-2/3 | nih.gov |
| 3d | P. falciparum 3D7 | Not specified | Pf-DHFR | nih.gov |
| 3e | P. falciparum 3D7 | 5.82 µg/ml | Pf-DHFR | nih.gov |
| 3f | P. falciparum 3D7 | 5.26 µg/ml | Pf-DHFR | nih.gov |
| 3h | P. falciparum 3D7 | Not specified | Pf-DHFR | nih.gov |
| 3d | P. falciparum Dd2 | Not specified | Pf-DHFR | nih.gov |
| 3e | P. falciparum Dd2 | 7.06 µg/ml | Pf-DHFR | nih.gov |
| 3f | P. falciparum Dd2 | 4.71 µg/ml | Pf-DHFR | nih.gov |
| 3h | P. falciparum Dd2 | Not specified | Pf-DHFR | nih.gov |
Fungicidal Activity
The development of new fungicides is crucial for managing plant diseases and overcoming resistance to existing treatments. nih.gov Pyrimidinamine derivatives have demonstrated significant potential as fungicidal agents. nih.govscientific.netresearchgate.netnih.gov
A series of novel N-nitro-2-pyrimidinamine derivatives were synthesized and showed notable in vitro and in vivo fungicidal activities against several fungal species. scientific.net Certain compounds in this series, such as 4,6-dihydroxy-N-nitro-2-pyrimidinamine, effectively inhibited mycelial growth at a concentration of 50 mg/L. scientific.net
Another study focused on pyrimidinamine derivatives containing a pyridin-2-yloxy moiety. researchgate.net Some of these compounds exhibited excellent fungicidal activity against cucumber downy mildew (CDM), with compound 9 showing an EC50 value of 0.19 mg/L, which is superior to several commercial fungicides. researchgate.net
Furthermore, pyrimidine derivatives containing an isothiazole (B42339) coumarin (B35378) moiety have been designed and synthesized, displaying good fungicidal activity against a range of plant pathogens, including Alternaria solani, Botrytis cinerea, and Rhizoctonia solani. nih.gov Compounds 4b and 4d from this series showed higher inhibitory activity against R. solani than the commercial fungicide diflumetorim. nih.gov
The table below summarizes the fungicidal activity of various pyrimidinamine derivatives.
Table 5: Fungicidal Activity of Pyrimidinamine Derivatives
| Compound | Target Fungus | Activity (EC50 or Inhibition %) | Reference |
|---|---|---|---|
| 4,6-dihydroxy-N-nitro-2-pyrimidinamine | Mycelial Growth | Obvious inhibition at 50 mg/L | scientific.net |
| 4,6-dihydroxy-5-isopentyl-N-nitro-2-pyrimidinamine | Mycelial Growth | Obvious inhibition at 50 mg/L | scientific.net |
| Compound 9 | Cucumber Downy Mildew (CDM) | EC50 = 0.19 mg/L | researchgate.net |
| T18 | Puccinia sorghi | EC50 = 0.93 mg/L | researchgate.net |
| T18 | Erysiphe graminis | EC50 = 1.24 mg/L | researchgate.net |
| Compound 4b | Rhizoctonia solani | EC50 = 11.3 μg/mL | nih.gov |
| Compound 4d | Rhizoctonia solani | EC50 = 13.7 μg/mL | nih.gov |
| Diflumetorim | Rhizoctonia solani | EC50 = 19.8 μg/mL | nih.gov |
Insecticidal Activity
The pyrimidine ring is a foundational component in a number of commercially successful insecticides. wikipedia.org Research into novel pyrimidine derivatives continues to yield compounds with significant insecticidal potential. Although data specifically on this compound is limited, studies on related pyrimidin-4-amine derivatives demonstrate their promise in pest control.
In one study, a series of novel pyrimidin-4-amine derivatives featuring a 1,2,4-oxadiazole (B8745197) motif were synthesized and evaluated for their insecticidal properties. Several of these compounds demonstrated 100% mortality against the armyworm, Mythimna separata. researchgate.net Another set of pyrimidin-4-amine derivatives, specifically 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine, showed potent activity against the black bean aphid (Aphis fabae), even outperforming the commercial insecticide imidacloprid. researchgate.net
Further research into pyridino[1,2-a]pyrimidines revealed that introducing indole-containing substituents resulted in significant insecticidal activity against aphids. acs.orgnih.gov One of the most effective compounds from this series, F45, exhibited an LC₅₀ (the concentration required to kill 50% of the test population) of 2.97 mg/L, which is comparable to the commercial insecticide triflumezopyrim. acs.orgnih.gov Proteomic analysis suggested that this compound may act on the nervous system of aphids by interacting with neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov
The general insecticidal mechanism for many pyridine-based insecticides, like the neonicotinoids, involves acting as agonists at the nAChRs. wikipedia.org This leads to overstimulation of the insect's nervous system, paralysis, and death.
Table 1: Insecticidal Activity of Selected Pyrimidine Analogs
| Compound Class | Target Pest | Activity | Reference |
|---|---|---|---|
| Pyrimidin-4-amine with 1,2,4-oxadiazole | Mythimna separata | 100% mortality for several compounds | researchgate.net |
| Substituted Pyrimidin-4-amine | Aphis fabae | Superior to imidacloprid | researchgate.net |
Antiviral Activity (e.g., HIV-1 NNRTI)
The diarylpyrimidine (DAPY) scaffold is a cornerstone of a successful class of anti-HIV drugs known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These drugs bind to an allosteric, hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is located approximately 10 Å from the polymerase active site. nih.govmdpi.com This binding event induces a conformational change in the enzyme, inhibiting its function and thus preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. nih.govmdpi.com
Although this compound is not a classic diarylpyrimidine, its N-(pyridin-3-yl)pyrimidin-4-amine core is structurally related. Research on DAPY analogs demonstrates the potential for this class of compounds to exhibit potent antiviral activity. For instance, the diarylpyrimidine drugs etravirine (B1671769) (ETV) and rilpivirine (B1684574) (RPV) are known for their effectiveness against both wild-type and certain drug-resistant strains of HIV-1. nih.gov
Recent drug discovery efforts have focused on modifying the DAPY structure to improve efficacy against resistant strains and enhance pharmacokinetic properties. acs.org For example, novel bicyclic NNRTIs derived from etravirine and rilpivirine have been synthesized. Compounds carrying an acrylonitrile (B1666552) moiety showed potent activity in the single-digit nanomolar range against wild-type HIV-1 and retained low nanomolar activity against strains with common resistance mutations like K103N and Y181C. nih.gov Other research on 2,4,5-trisubstituted pyrimidines led to the identification of an inhibitor, 16c , which demonstrated highly potent anti-HIV-1 activity and a better resistance profile than etravirine. acs.org
Table 2: Anti-HIV-1 Activity of Selected Diarylpyrimidine (DAPY) Analogs
| Compound/Class | Target | Activity (EC₅₀) | Key Feature | Reference |
|---|---|---|---|---|
| Rilpivirine (RPV) Analog 2 | HIV-1 Wild-Type | 2.6 nM | Bicyclic core, improved solubility | nih.gov |
| Rilpivirine (RPV) Analog 4 | HIV-1 Wild-Type | 2.7 nM | Bicyclic core | nih.gov |
| Rilpivirine (RPV) Analog 6 | HIV-1 Wild-Type | 3.0 nM | Bicyclic core | nih.gov |
| 2,4,5-Trisubstituted Pyrimidine 16c | HIV-1 Wild-Type | Potent nanomolar activity | Improved resistance profile vs. Etravirine | acs.org |
Anti-inflammatory Effects
Pyrimidine derivatives are known to possess a wide range of pharmacological effects, including anti-inflammatory properties. nih.gov The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) function is through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) (PGE₂), which are key mediators of inflammation and pain. nih.govnih.gov
Studies on various pyrimidine analogs show their potential to act as anti-inflammatory agents by inhibiting these pathways. A review of pyrimidine derivatives highlights that their anti-inflammatory effects are often linked to the inhibition of crucial inflammatory mediators, including PGE₂, nitric oxide (NO), and various cytokines. nih.gov
For example, research on pyrazolo[3,4-d]pyrimidine derivatives showed that many of the synthesized compounds exhibited greater inhibitory effects against the COX-2 enzyme than the reference drug indomethacin. nih.gov Similarly, certain polysubstituted 2-aminopyrimidines were found to be potent inhibitors of PGE₂ production, with some compounds showing significantly higher potency than aspirin. nih.gov
While not directly about inflammation, a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues identified them as potent inhibitors of cyclin-dependent kinase 2 (CDK2). rsc.org This demonstrates that the core scaffold of the subject compound is biologically active and capable of fitting into enzymatic binding sites, a characteristic shared by many enzyme-inhibiting anti-inflammatory drugs.
The anti-inflammatory potential of pyridine (B92270) derivatives has also been noted. A study on 3-hydroxy-pyridine-4-one derivatives found that they exhibited significant anti-inflammatory activity in animal models of edema. nih.govresearchgate.net The proposed mechanism relates to their ability to chelate iron, which can participate in the production of reactive oxygen species that promote inflammation. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine |
| Imidacloprid |
| Triflumezopyrim |
| Etravirine |
| Rilpivirine |
| Indomethacin |
Computational Chemistry and Molecular Modeling Applications in Pyrimidin 4 Amine Research
Ligand-Based Drug Design Approaches
Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown or when researchers aim to understand the common chemical features responsible for the activity of a series of compounds. These approaches rely on analyzing a set of molecules with known activities to derive a model that predicts the activity of new, untested compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. youtube.comyoutube.com The goal is to develop a mathematical model that can predict the activity of novel molecules based on their structure alone.
In the field of pyrimidin-4-amine research, QSAR studies are instrumental in identifying the key structural attributes that govern their inhibitory potency against various targets, such as protein kinases. For instance, a QSAR study on a series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed crucial molecular features for optimizing the pharmacophore for anti-rheumatoid activity. nih.gov Such models are validated statistically to ensure their robustness and predictive power. nih.gov
A typical 2D-QSAR model for a series of pyrimidine-based inhibitors might be represented by a multiple linear regression (MLR) equation. In a study on pyrimidine-4,6-diamine derivatives as Janus kinase 3 (JAK3) inhibitors, a robust QSAR model was developed, which was further enhanced using an artificial neural network (ANN) to minimize prediction errors. tandfonline.comnih.gov The statistical quality of these models is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new compounds.
Table 1: Representative Statistical Parameters for QSAR Models of Pyrimidine (B1678525) Derivatives
| Model Type | Target Kinase | R² (Correlation Coefficient) | Q² (Cross-Validation) | Predictive R² | Reference |
| MLR | PknB | 0.973 | - | 0.778 | researchgate.net |
| Atom-based | DNA | 0.9487 | 0.8361 | - | benthamdirect.com |
| MLR | JAK3 | 0.89 | 0.65 | - | tandfonline.comnih.gov |
| ANN | JAK3 | 0.95 | - | - | tandfonline.comnih.gov |
| 3D-QSAR | CDK2 | 0.714 (q²) | - | 0.764 | nih.gov |
| 3D-QSAR | CDK4 | 0.815 (q²) | - | 0.681 | nih.gov |
| 3D-QSAR | CDK6 | 0.757 (q²) | - | 0.674 | nih.gov |
This table presents data from various studies on pyrimidine derivatives to illustrate the statistical validation of QSAR models. R² and Q² values close to 1.0 indicate a highly robust model.
For a compound like 6-chloro-N-(pyridin-3-yl)pyrimidin-4-amine, a QSAR study would involve synthesizing and testing a series of analogs with modifications at the chloro position or on the pyridine (B92270) ring. The resulting activity data would be used to build a model, which could then predict that, for instance, replacing the chlorine with a bulkier group might decrease activity, or adding a substituent at a specific position on the pyridine ring could enhance potency. The contour maps generated from 3D-QSAR studies provide a visual guide, showing regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. mdpi.com
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target and elicit a response. youtube.comyoutube.com Pharmacophore modeling can be used to identify these crucial features from a set of active compounds. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of compounds (virtual screening) to identify new molecules that match the pharmacophore and are therefore likely to be active. youtube.com This approach is highly effective for discovering novel chemical scaffolds.
In the context of pyrimidine-based inhibitors, pharmacophore modeling helps to understand the common interaction patterns. For example, a study on pyrimidine derivatives as anticancer DNA inhibitors identified a five-point pharmacophore hypothesis (DHHRR_1) with a high survival score, indicating its relevance. benthamdirect.com This model, comprising donor, hydrophobic, and ring features, was then used to guide the design of new compounds. benthamdirect.com Similarly, research on JAK3 inhibitors used pharmacophore modeling to differentiate between active and inactive compounds, validating the model with a Receiver Operating Characteristic (ROC) value of 0.86. tandfonline.com
For this compound, a typical pharmacophore model derived from its binding to a kinase would likely include:
A hydrogen bond acceptor feature from one of the pyrimidine nitrogens.
A hydrogen bond donor feature from the amine linker.
An aromatic/hydrophobic feature for the pyrimidine ring.
An additional aromatic ring feature for the pyridine moiety.
Table 2: Common Pharmacophore Features for Pyrimidine-Based Kinase Inhibitors
| Feature Type | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor (A) | Typically pyrimidine ring nitrogens | Interacts with hinge region backbone amides of the kinase |
| Hydrogen Bond Donor (D) | Amine linker (N-H) | Interacts with hinge region backbone carbonyls of the kinase |
| Aromatic Ring (R) | Pyrimidine and pyridine rings | Forms π-π or π-cation stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site |
| Hydrophobic (H) | Chloro-substituent, aliphatic linkers | Occupies hydrophobic pockets within the binding site |
This pharmacophore model could then be employed to screen virtual libraries, prioritizing compounds for synthesis and biological testing that possess these features in the correct spatial arrangement.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) methods are employed when the 3D structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy, is available. These techniques use the protein's structural information to design ligands with high affinity and selectivity.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is widely used to understand the binding mode of active compounds, rationalize structure-activity relationships, and screen virtual compound libraries. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.
In a study on 2,4-diaminopyrimidine (B92962) derivatives as PAK4 inhibitors, molecular docking was used to explain the high activity of the lead compound, B6, which exhibited the lowest docking score (-7.593 kcal/mol), indicating a favorable binding energy. nih.gov Similarly, docking studies on pyrimidine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) revealed binding energies ranging from -7.4 to -7.9 kcal/mol for the most active compounds. nih.gov
Table 3: Example Docking Scores and Key Interactions for Pyrimidine Derivatives in Kinase Targets
| Compound/Derivative | Target Kinase (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound B6 | PAK4 | -7.593 | Not specified | nih.gov |
| Compound 4c | CDK2 (1HCK) | -7.9 | THR165, GLU12, LYS33, THR14 | nih.gov |
| Compound A12 | FAK (2JKK) | Not specified | Interacts with DFG motif | nih.gov |
| Compound 8 | EGFRT790M (3IKA) | -136.377 (MoleDock Score) | Not specified | researchgate.net |
| Compound 3 | Aurora B (4AF3) | -9.1 | Tyr156, Lys106, Leu83 | acs.org |
Docking scores are method-dependent and used for relative comparison within a study. Lower energy scores generally indicate more favorable binding.
Molecular Dynamics Simulations for Protein-Ligand Stability and Conformational Changes
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the protein-ligand complex, flexibility of the system, and the role of solvent molecules.
MD simulations are crucial for validating docking poses and assessing the stability of predicted interactions. mdpi.com In research on pyrimidine-based inhibitors, MD simulations have been used to confirm that the key hydrogen bonds predicted by docking are maintained over the simulation time. tandfonline.comnih.gov For example, a 100 ns MD simulation of pyrimidine-4,6-diamine compounds in complex with FMS-like tyrosine kinase-3 (FLT3) provided critical information on the stability and binding affinity of the selected compounds. mdpi.com Similarly, studies on CDK7 inhibitors used MD simulations to reveal how specific chemical groups on the pyrimidine scaffold contributed to enhanced binding affinity and selectivity. acs.org
For the this compound-kinase complex, an MD simulation could reveal:
The stability of the hinge-binding hydrogen bonds over time.
The conformational flexibility of the pyridine ring and whether it maintains favorable interactions.
The role of water molecules in mediating interactions between the ligand and the protein.
Calculation of binding free energies (e.g., using MM/PBSA or MM/GBSA methods) to provide a more accurate estimate of binding affinity than docking scores alone. tandfonline.com
Fragment-Based Lead Discovery (FBLD) Insights
Fragment-Based Lead Discovery (FBLD) is a drug discovery strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target. nih.govyoutube.com These fragment hits are then optimized and grown or linked together to produce a more potent, lead-like molecule. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. youtube.com
The pyrimidine scaffold is an excellent candidate for FBLD. acs.org A library of fragments could include simple aminopyrimidines. Screening this library against a target kinase might identify the aminopyrimidine core as a hit that binds to the hinge region. Structural biology techniques, like X-ray crystallography, would confirm its binding mode.
From this starting point, medicinal chemists and computational modelers would work together to "grow" the fragment into unoccupied pockets of the binding site. For example, observing an adjacent hydrophobic pocket would prompt the design of analogs with substituents at the 6-position, such as the chloro group in this compound. Similarly, identifying a nearby region that can accommodate an aromatic group would lead to the addition of the N-pyridin-3-yl moiety. A study on understudied kinases leveraged this "mix and match" approach, combining different side chains at the 2- and 4-positions of the pyrimidine core to generate inhibitors with improved selectivity. acs.org This iterative process of fragment elaboration, guided by computational modeling and structural data, is a powerful method for developing potent and selective inhibitors. acs.org
Quantum Chemical Calculations
Quantum chemical calculations have emerged as indispensable tools in modern chemical research, providing deep insights into the molecular world that are often inaccessible through experimental means alone. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular structures, properties, and reactivity. In the field of pyrimidin-4-amine research, these calculations are particularly valuable for understanding the intricate electronic characteristics and reaction pathways of complex derivatives like this compound. By simulating molecular behavior at the subatomic level, researchers can predict and rationalize chemical phenomena, guiding the synthesis of new compounds and the exploration of their potential applications.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It has become a standard tool for chemists due to its favorable balance between computational cost and accuracy. DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach simplifies the complexity of the many-electron Schrödinger equation.
In the study of pyrimidin-4-amine derivatives, DFT is employed to elucidate key aspects of their electronic nature and predict their reactivity. Calculations can determine the molecule's geometry, the distribution of electron density, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents or biological targets. For this compound, DFT would reveal the electron-withdrawing effects of the chlorine atom and the pyrimidine ring nitrogens, as well as the electronic influence of the pyridin-3-yl substituent. This information is crucial for understanding its interaction with biological targets like protein kinases. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents theoretical data typical of DFT calculations for illustrative purposes.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
| Electron Affinity | 1.4 eV | Energy released when an electron is added. |
| Ionization Potential | 7.0 eV | Energy required to remove an electron. |
Prediction of Reaction Mechanisms and Transition States
Beyond static electronic properties, quantum chemical calculations are powerful tools for mapping out the entire landscape of a chemical reaction. For pyrimidin-4-amine derivatives, this includes predicting the mechanisms of key synthetic reactions or metabolic transformations. By calculating the potential energy surface of a reaction, researchers can identify the most probable pathway from reactants to products.
This process involves locating and characterizing all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. The transition state is of particular interest; it represents the highest energy point on the minimum energy path and is the critical bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For a molecule like this compound, computational studies can predict the mechanism of nucleophilic aromatic substitution (SNAr) at the C4 or C6 position. mdpi.comresearchgate.net Calculations can compare the activation barriers for substitution at the chlorine-bearing carbon versus other positions, explaining the observed regioselectivity in laboratory syntheses. mdpi.com For example, computational studies on related pyrimidine systems have been used to explore addition reactions and conformational changes that are crucial for the reaction to proceed. rsc.org These studies can elucidate the role of specific residues in enzyme-catalyzed reactions involving pyrimidine substrates or the influence of solvent molecules on the reaction pathway. rsc.org
Table 2: Illustrative Calculated Energies for a Proposed SNAr Reaction Pathway This table presents theoretical data for a hypothetical nucleophilic substitution reaction on this compound for illustrative purposes.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile (e.g., CH₃O⁻) | 0.0 |
| Transition State 1 (TS1) | Formation of Meisenheimer complex | +15.2 |
| Intermediate | Meisenheimer complex (covalent adduct) | -5.8 |
| Transition State 2 (TS2) | Expulsion of the chloride leaving group | +10.5 |
| Products | 6-methoxy-N-(pyridin-3-yl)pyrimidin-4-amine + Cl⁻ | -12.3 |
Lead Optimization and Derivatization Strategies for Pyrimidin 4 Amine Scaffolds
Strategies for Potency and Selectivity Enhancement
Improving a compound's potency and its selectivity for the intended biological target over other related proteins are primary goals of lead optimization. For pyrimidin-4-amine scaffolds, this is achieved through iterative cycles of design, synthesis, and biological testing, leveraging a deep understanding of the target's structure and binding site characteristics.
Systematic Structural Modifications Based on SAR
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For pyrimidin-4-amine derivatives, SAR exploration involves making systematic changes to the core and its substituents to map the chemical space and identify key interactions that drive potency and selectivity.
Research into 2-aminopyrimidine-based macrocycles, for instance, has demonstrated the impact of substitutions at position 5 of the pyrimidine (B1678525) ring. nih.gov Introduction of various aromatic and heteroaromatic groups at this position can optimize interactions with unoccupied "back pockets" in the kinase binding site. Small, unsubstituted cyclic groups like 2-furyl, phenyl, and 3-pyridyl, or mono-substituted phenyl rings, have been shown to improve selectivity by stabilizing interactions with a smaller number of kinases. nih.gov In one study, a 2-fluoro-4-chloro-5-methoxyphenyl derivative achieved the highest stabilization for EPHA2 and GAK kinases. nih.gov
Similarly, studies on 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives have provided detailed SAR insights. Modifications on the phenyl ring, such as the introduction of methoxy (B1213986), ethoxy, chloro, or iodo groups, have been systematically evaluated to understand their effect on inhibitory activity. nih.gov This systematic approach allows researchers to build a comprehensive picture of the electronic and steric requirements for optimal binding.
| Compound | Substituent at Position 5 | Target Kinase | Observed Effect |
|---|---|---|---|
| 7 | 2-Furyl | EPHA2/GAK | Moderate to strong stabilization, indicating improved selectivity compared to the parent macrocycle. |
| 9 | Phenyl | ||
| 13 | 3-Pyridyl | ||
| 14 | meta- or para-substituted Phenyls | ||
| 61 | 2-Fluoro-4-chloro-5-methoxyphenyl | EPHA2/GAK | Highest stabilization observed (ΔTm of 9.8 K and 9.3 K for EPHA2 and GAK, respectively). |
Scaffold Morphing and Hybridization Approaches
Scaffold morphing is a powerful strategy that involves modifying the core ring system of a lead compound to discover new chemical series with improved properties. This approach can lead to significant gains in potency and selectivity. For example, a high-throughput screening campaign identified 2,4-diaminoquinazolines as inhibitors of the mycobacterial ATP synthesis pathway. rsc.org Knowledge from the SAR of this series was used to "morph" the quinazoline (B50416) core into quinoline (B57606) and pyrazolopyrimidine scaffolds. rsc.org This transformation resulted in a 10-fold enhancement in enzyme potency and a more than 100-fold improvement in selectivity against mammalian mitochondrial ATP synthesis. rsc.org
Hybridization involves combining structural fragments from different known inhibitors to create a new molecule with potentially synergistic or enhanced activity. Based on the structures of an early lead molecule and the marketed drug Pexidartinib, researchers merged fragments with a pyrrolo[2,3-d]pyrimidine nucleus. researchgate.netmdpi.com This molecular hybridization approach, supported by molecular docking studies, led to the synthesis of novel compounds targeting the Colony-Stimulating Factor 1 Receptor (CSF1R). researchgate.netmdpi.com The resulting hybrid, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, emerged as a highly potent inhibitor with favorable properties. researchgate.netmdpi.com
Optimization of Molecular Features for Enhanced Efficacy
Exploration of Diverse Side Chains and Linkers
The nature and length of linkers and the composition of side chains are critical for orienting the key pharmacophoric elements within the target's binding site. In the development of inhibitors for neuronal Nitric Oxide Synthase (nNOS), the length of the linker between the pyrimidine core and a fluorophenyl ring was found to be paramount. nih.gov A six-atom linker provided the optimal length to position the fluorophenyl ring for tight van der Waals contacts within a hydrophobic pocket, maximizing potency. nih.gov Moving a secondary amine in the linker by just one methylene (B1212753) unit dramatically altered its ability to form hydrogen bonds with heme propionates, significantly impacting inhibitory constants. nih.gov
In another example, the optimization of a 4-aminopiperidine (B84694) scaffold for inhibiting Hepatitis C Virus (HCV) assembly involved exploring the linker connecting a central tertiary amine to a phenyl ring. nih.gov While lengthening the carbon-linker from one to three carbons (methylene to propylene) did not strongly affect efficacy, replacing the flexible alkylamine linkage with more rigid amide or sulfonamide groups resulted in a complete loss of biological activity, highlighting the importance of the linker's chemical nature. nih.gov
Structural Simplification Strategies
While complex molecules can achieve high potency, simpler structures are often preferred as they can lead to improved physicochemical properties, easier synthesis, and better in vivo characteristics. Structural simplification aims to remove non-essential parts of a molecule while retaining or improving its activity.
One strategy involves replacing a complex or chiral scaffold with a simpler, achiral one. For instance, a complex quinuclidine (B89598) scaffold in a series of bacterial FtsZ inhibitors was simplified by replacing it with simple amines linked to a 2,4,6-trisubstituted pyrimidine core. acs.org This simplification not only facilitated synthesis but also aimed to improve antimicrobial activity. acs.org Similarly, in the development of SHP2 allosteric inhibitors, a pyrazolo-pyrimidinone scaffold was simplified by removing the fused pyrazole (B372694) ring. osti.gov The resulting monocyclic 6-amino-3-methylpyrimidinone was equipotent to the original, more complex scaffold but possessed lower lipophilicity, a property strongly correlated with improved in vivo performance. osti.gov
| Compound | Scaffold | Biochemical Potency (IC50) | Key Advantage of Simplification |
|---|---|---|---|
| 3 | Pyrazolo-pyrimidinone (fused ring) | ~0.105 µM | Original potent scaffold. |
| 4 | 6-amino-3-methylpyrimidinone (monocyclic) | 0.105 µM | Equipotent with reduced lipophilicity (cLogP = 1.9) and increased lipophilic efficiency. |
Combinatorial Chemistry and Library Synthesis for Analog Generation
To rapidly explore a wide range of structural variations, medicinal chemists employ combinatorial chemistry and library synthesis techniques. These methods allow for the parallel synthesis of a large number of analogs, accelerating the discovery of compounds with desired properties. The pyrimidine scaffold is particularly well-suited for this approach due to its synthetic tractability.
DNA-encoded library (DEL) technology represents a powerful application of combinatorial principles. By attaching a unique DNA tag to each small molecule, researchers can generate and screen libraries containing millions or even billions of members. nih.gov Using 2,4,6-trichloropyrimidine (B138864) as a starting material, which allows for sequential displacement of the chloro groups, large-scale pyrimidine-focused DELs have been constructed. nih.gov Screening these libraries against protein targets like BRD4 has successfully identified promising binders, validating the utility of this approach for generating novel leads based on the pyrimidine core. nih.gov
More traditional parallel synthesis methods are also highly effective. Efficient, multi-step synthetic routes have been developed to create libraries of pyrazolopyrimidines, a class of compounds known to inhibit various protein kinases. acs.org These synthetic schemes are designed to be robust and amenable to automation, allowing for the systematic variation of substituents at different positions on the scaffold to thoroughly explore the SAR and identify optimized drug candidates.
Intellectual Property and Patent Landscape Analysis for Pyrimidin 4 Amine Compounds
Review of Key Patent Families Related to Pyrimidin-4-amine Derivatives
The patent landscape for pyrimidin-4-amine derivatives is characterized by a focus on their role as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. nih.gov Consequently, a significant number of patents protect pyrimidine-based compounds that target specific kinases involved in tumor growth, metastasis, and drug resistance.
Several key patent families cover pyrimidine (B1678525) derivatives with structural similarities to 6-chloro-N-(pyridin-3-yl)pyrimidin-4-amine. These patents often claim a broad genus of compounds, defined by a Markush structure, which allows for various substitutions on the pyrimidine core. This strategy provides comprehensive protection for a range of related molecules.
For instance, patents for Axl kinase inhibitors frequently feature a pyrimidine core. google.comnih.gov Axl is a receptor tyrosine kinase that has emerged as an attractive target for cancer therapy due to its association with tumor progression and drug resistance. nih.gov Similarly, patents for JAK kinase inhibitors also describe pyrimidine-based compounds for the treatment of inflammatory conditions and certain cancers. wipo.int
The synthesis of these patented compounds often involves key intermediates such as chlorinated pyrimidines. For example, 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729) is a known intermediate in the synthesis of related kinase inhibitors like Nilotinib. While not identical, the synthetic pathways and the core structures are highly relevant to the patent landscape of this compound.
Below is a table of representative patent families related to pyrimidin-4-amine derivatives and their therapeutic targets.
Table 1: Key Patent Families for Pyrimidine-4-amine Derivatives
| Patent Number | Title | Key Assignee(s) | Therapeutic Target(s) |
|---|---|---|---|
| US7998966B2 | Axl kinase inhibitors | TargeGen, Inc. | Axl Kinase |
| WO2019084383A1 | Pyrimidine compound as JAK kinase inhibitor | Incyte Corporation | JAK Kinases |
| WO2016202253A1 | Nrf2 regulators | GlaxoSmithKline, Astex Therapeutics | Nrf2 |
| EP4163278A4 | Pyrimidine compound as AXL inhibitor | Jiangsu Hengrui Medicine Co., Ltd. | AXL Kinase |
Analysis of Patent Claims Pertaining to this compound and its Analogs
A direct patent claim for the specific molecule this compound is not readily found in a high-level search. This suggests that the compound may be covered under broader Markush claims in existing patents, or it may be a novel entity that has not yet been explicitly claimed. Often, compounds like this are claimed as part of a larger library of molecules with a common scaffold.
The claims in patents for pyrimidine-based kinase inhibitors are typically structured to cover a genus of compounds represented by a general formula. For example, a claim might define a pyrimidine core with variable substituents at the 2, 4, 5, and 6 positions. The definition of these substituents is often broad, encompassing a wide range of chemical groups.
For this compound, a relevant patent claim would describe a pyrimidine ring with:
A halogen (specifically chlorine) at the 6-position.
An amino group at the 4-position, which is further substituted with a pyridyl group (specifically pyridin-3-yl).
Many patents for kinase inhibitors describe such structures. For example, the patent for Axl kinase inhibitors (US7998966B2) claims compounds with a substituted pyrimidine core designed to fit into the ATP-binding pocket of the kinase. While the exemplified compounds may differ, the language of the claims is often broad enough to include numerous analogs, potentially including this compound.
The analysis of these claims is crucial for determining "freedom to operate" for researchers and pharmaceutical companies looking to develop new drugs based on this scaffold. It requires a detailed examination of the Markush structures and the specific definitions of the variable groups in each patent.
Identification of Major Patent Assignees and Research Institutions
The patent landscape for pyrimidine-based therapeutics is dominated by a mix of large pharmaceutical companies, biotechnology firms, and research institutions. These entities are actively involved in the discovery and development of new drugs targeting a variety of diseases.
Major pharmaceutical companies such as GlaxoSmithKline and Novartis have a significant presence in this field, with numerous patents covering pyrimidine derivatives for various therapeutic applications. Biotechnology companies like Incyte Corporation and TargeGen, Inc. have also made substantial contributions, particularly in the area of kinase inhibitors.
In recent years, there has been a notable increase in patent filings from research institutions and universities, as well as from companies based in emerging economies. For example, companies like Jiangsu Hengrui Medicine Co., Ltd. in China are becoming major players in the development of novel kinase inhibitors. google.com
The table below lists some of the key patent assignees and research institutions active in the field of pyrimidine-based therapeutics.
Table 2: Major Patent Assignees and Research Institutions
| Assignee/Institution | Area of Focus | Representative Patent(s) |
|---|---|---|
| Incyte Corporation | JAK Kinase Inhibitors | WO2019084383A1 |
| GlaxoSmithKline | Various, including Nrf2 regulators | WO2016202253A1 |
| TargeGen, Inc. | Axl Kinase Inhibitors | US7998966B2 |
| Jiangsu Hengrui Medicine Co., Ltd. | AXL Kinase Inhibitors | EP4163278A4 |
| SignalChem Lifesciences Corp. | Mer/Axl Kinase Inhibitors | WO2019213340A1 |
Trends in Intellectual Property Protection for Pyrimidine-Based Therapeutics
The intellectual property trends for pyrimidine-based therapeutics reflect the broader evolution of the pharmaceutical industry. One of the most significant trends is the continued focus on kinase inhibitors for the treatment of cancer. nih.gov The success of early kinase inhibitors has spurred a massive research effort to identify new compounds with improved selectivity and efficacy.
Another key trend is the expansion of pyrimidine-based drugs into new therapeutic areas beyond oncology. Researchers are exploring their potential for treating inflammatory diseases, neurodegenerative disorders, and viral infections. nih.govnih.gov This diversification is leading to a new wave of patent filings covering novel applications for these versatile compounds.
There is also a growing emphasis on personalized medicine, with patents increasingly claiming not just the compound but also its use in specific patient populations defined by genetic biomarkers. This trend is particularly evident in the field of oncology, where treatments are often tailored to the specific mutations driving a patient's cancer.
Furthermore, as the first generation of pyrimidine-based drugs comes off patent, there is a growing interest in developing second-generation compounds with improved properties. This includes efforts to overcome drug resistance, reduce side effects, and improve pharmacokinetic profiles. These incremental innovations are also a significant source of new intellectual property.
Finally, the globalization of the pharmaceutical industry is reflected in the patent landscape. While the US and Europe have historically dominated, there is a rapid increase in patent filings from China and other emerging economies, indicating a shift in the global innovation landscape for pyrimidine-based therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-N-(pyridin-3-yl)pyrimidin-4-amine?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 4,6-dichloropyrimidine with pyridin-3-amine in a polar aprotic solvent (e.g., dichloromethane) using a base like N,N-diisopropylethylamine (DIPEA) to deprotonate the amine. Reaction conditions (time, temperature) vary: for example, 5 hours at room temperature yields 41% product in one protocol . Alternative routes may employ microwave-assisted synthesis to accelerate reaction kinetics.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns. For example, pyrimidine protons typically resonate between δ 8.0–9.0 ppm, while pyridinyl protons appear in aromatic regions (δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H] = 221.05) with experimental data .
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm.
Q. What solvents and storage conditions are optimal for this compound?
- Methodology : The compound is likely soluble in DMSO or DMF based on structural analogs. Store under inert gas (argon) at –20°C to prevent degradation. Conduct stability studies via TLC or HPLC over 1–2 weeks to validate storage protocols.
Advanced Research Questions
Q. How can researchers investigate the compound’s potential as a kinase inhibitor?
- Methodology :
- In vitro kinase assays : Screen against a panel of kinases (e.g., PI3K, EGFR) using ATP-Glo or fluorescence-based assays. Reference structurally similar pyrimidine derivatives, such as Autophinib, which inhibit PI3K with IC values <100 nM .
- Crystallography : Co-crystallize the compound with target kinases (e.g., using the CCP4 suite ) to resolve binding modes. Pyrimidine derivatives often occupy the ATP-binding pocket via hydrogen bonds with hinge regions .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?
- Methodology :
- Substituent variation : Modify the pyridinyl or pyrimidinyl groups (e.g., replace chlorine with fluorine or methyl) and test bioactivity. For example, trifluoromethyl groups enhance metabolic stability in analogs .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like tyrosine kinases. Compare results with experimental IC values .
Q. How should contradictory reactivity data in synthesis protocols be resolved?
- Methodology :
- Comparative kinetic studies : Replicate conflicting protocols (e.g., varying bases or solvents) under controlled conditions. Monitor reaction progress via LC-MS to identify optimal parameters.
- Mechanistic probes : Use isotopic labeling (e.g., -pyridin-3-amine) to trace substitution pathways via - HMBC NMR .
Key Spectroscopic Data (Representative Example)
| Technique | Data |
|---|---|
| NMR | δ 8.60 (d, 1H, pyridinyl H2), 8.30 (s, 1H, pyrimidine H5), 7.45 (m, 1H, pyridinyl H4) |
| HRMS (ESI) | [M+H]: Calcd. 221.05, Found: 221.04 |
| HPLC Purity | 98.5% (C18 column, 0.1% TFA in HO/MeOH gradient) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
